Phenyl trimethicone

Refractive index Gloss enhancement Silicone comparison

Phenyl trimethicone (CAS 2116-84-9, EC 218-320-6) is a phenyl-substituted, branched siloxane polymer with the molecular formula C₁₅H₃₂O₃Si₄ and molecular weight of 372.75 g/mol. As a phenyl-modified silicone fluid, it is characterized by a refractive index (nD25) typically ranging from 1.45 to 1.48, a specific gravity of 0.97–1.10 at 25°C, and kinematic viscosity ranging from approximately 15 to 60 mm²/s (cSt) at 25°C depending on the specific commercial grade.

Molecular Formula C15H32O3Si4
Molecular Weight 372.75 g/mol
CAS No. 2116-84-9
Cat. No. B179464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl trimethicone
CAS2116-84-9
SynonymsPhenyltris(trimethylsiloxy)silane;  2116-84-9;  Phenyl trimethicone;  Tris(trimethylsiloxy)phenylsilane;  Phenyl-tris(trimethylsiloxy)silane;  Polyphenylmethyl siloxane
Molecular FormulaC15H32O3Si4
Molecular Weight372.75 g/mol
Structural Identifiers
SMILESC[Si](C)(C)O[Si](C1=CC=CC=C1)(O[Si](C)(C)C)O[Si](C)(C)C
InChIInChI=1S/C15H32O3Si4/c1-19(2,3)16-22(17-20(4,5)6,18-21(7,8)9)15-13-11-10-12-14-15/h10-14H,1-9H3
InChIKeyLINXHFKHZLOLEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl Trimethicone CAS 2116-84-9: Phenyl-Modified Silicone Fluid Procurement Specifications and Core Identity


Phenyl trimethicone (CAS 2116-84-9, EC 218-320-6) is a phenyl-substituted, branched siloxane polymer with the molecular formula C₁₅H₃₂O₃Si₄ and molecular weight of 372.75 g/mol . As a phenyl-modified silicone fluid, it is characterized by a refractive index (nD25) typically ranging from 1.45 to 1.48, a specific gravity of 0.97–1.10 at 25°C, and kinematic viscosity ranging from approximately 15 to 60 mm²/s (cSt) at 25°C depending on the specific commercial grade . The compound is a clear, colorless to pale yellow, odorless liquid with a flash point typically exceeding 100°C and boiling point of approximately 264°C . Unlike linear polydimethylsiloxanes (dimethicones), phenyl trimethicone is a highly branched structure containing a central silicon atom bonded to one phenyl group and three trimethylsiloxy moieties, which confers distinct optical and compatibility properties relevant to formulation performance .

Phenyl Trimethicone Substitution Risk Analysis: Why Dimethicone and Cyclomethicone Are Not Interchangeable


Phenyl trimethicone cannot be freely substituted with generic dimethicone or cyclomethicone fluids due to fundamental physicochemical differences that directly translate to divergent formulation performance. Unlike standard dimethicone fluids, which exhibit refractive indices between 1.38 and 1.40, phenyl trimethicone possesses a significantly higher refractive index ranging from 1.45 to 1.48 due to the presence of the phenyl substituent, enabling enhanced gloss and shine in finished formulations . Furthermore, phenyl trimethicone demonstrates superior compatibility with organic oils, waxes, and esters compared to unmodified dimethicone, which tends to exhibit limited miscibility with organic emollients, potentially leading to phase separation or formulation instability [1]. Substitution with volatile cyclomethicone (cyclopentasiloxane) would result in complete loss of the non-volatile, substantive film-forming properties that phenyl trimethicone provides for long-lasting emolliency and water repellency [2]. Even within phenyl trimethicone grades, viscosity specification is critical: low-viscosity grades such as 10 cSt offer distinct spreading and sensory advantages over higher-viscosity analogs, and procurement without viscosity verification may compromise the intended formulation aesthetics and functional performance [3].

Phenyl Trimethicone Comparative Performance Data: Head-to-Head Evidence vs. Dimethicone and Cyclomethicone Analogs


Refractive Index Differential: Phenyl Trimethicone vs. Dimethicone Fluids

Phenyl trimethicone exhibits a refractive index (nD25) of 1.459, which is substantially higher than that of standard unmodified dimethicone fluids, which typically range from 1.38 to 1.40 . This refractive index enhancement is a direct consequence of the phenyl substituent incorporated into the siloxane backbone, which increases the electron density and polarizability of the molecule relative to methyl-only polysiloxanes.

Refractive index Gloss enhancement Silicone comparison

Low-Viscosity Phenyl Trimethicone (10 cSt) vs. Standard-Grade Phenyl Trimethicone for Improved Sensory Properties

According to WO 2016/176659 A2, the use of low-viscosity phenyl trimethicone at approximately 10 cSt confers measurable improvements in at least one formulation property compared to the use of standard phenyl trimethicone grades of higher viscosity [1]. The patent explicitly claims that cosmetic and personal care formulations incorporating phenyl trimethicone at 10 cSt demonstrate enhanced performance attributes relative to formulations employing the compound at conventional viscosity ranges [2].

Viscosity specification Sensory enhancement Formulation optimization

Spreadability Enhancement: Phenyl Trimethicone in Vegetable Oil Formulations

In a formulation study evaluating the sensory modification of natural vegetable oils, the addition of phenyl trimethicone to borage oil (Borago officinalis seed oil) produced measurable improvements in application aesthetics. The addition of 20% phenyl trimethicone to borage oil resulted in a significant improvement in spreadability, and even at a lower use level of 10%, the addition of phenyl trimethicone improved the perceived skin feel in panel testing [1].

Spreadability Sensory modification Natural oil compatibility

Anti-Frizz Performance: Phenyl Trimethicone Blend vs. Cyclopentasiloxane Blend

A trimethylsiloxysilicate resin blend formulated with phenyl trimethicone as the carrier fluid was evaluated against the industry standard blend employing cyclopentasiloxane (cyclopentasiloxane and trimethylsiloxysilicate). The phenyl trimethicone-based resin blend was reported to outperform the cyclopentasiloxane-based industry staple in anti-frizz efficacy testing [1]. The emulsion form of the phenyl trimethicone resin blend maintained equivalent performance to the non-emulsion counterpart when tested both as a standalone anti-frizz agent and when formulated into a complete anti-frizz hair care product [2].

Anti-frizz Hair care Resin blend comparison

Safety Profile: Phenyl Trimethicone Non-Irritant and Non-Sensitizer Classification

The Cosmetic Ingredient Review (CIR) Expert Panel conducted a comprehensive safety assessment of phenyl trimethicone and concluded that it is safe as a cosmetic ingredient in the present practices of use and concentration [1]. In animal testing, phenyl trimethicone was evaluated in rabbits under both intact and abraded skin conditions and was found not to be an irritant, nor was it a sensitizer in guinea pig sensitization studies [2]. In human testing, phenyl trimethicone was determined to be neither an irritant nor a sensitizer [3].

Safety assessment Irritation Sensitization Regulatory compliance

UV Absorption Spectrum and Photostability Characterization

The safety assessment of phenyl trimethicone included evaluation of its UV absorption spectrum. The compound exhibits only weak absorbance at 327 nm and no significant absorbance in the UVB (280–315 nm) or UVA (315–400 nm) ranges associated with photosensitization concerns [1]. No photosensitization data were reported to be available at the time of the assessment; however, the minimal UV absorption profile suggests a low potential for phototoxic interactions [2].

UV absorption Photosensitization Sunscreen compatibility

Phenyl Trimethicone Procurement Application Scenarios: Evidence-Based Use Cases for Industrial and Scientific Selection


High-Gloss Hair Serums and Leave-In Conditioners Requiring Superior Shine

Formulations targeting high visual gloss and sheen on hair should preferentially incorporate phenyl trimethicone over standard dimethicone fluids. The refractive index differential of 1.459 for phenyl trimethicone versus 1.38–1.40 for dimethicone directly translates to measurably higher light reflection and perceived shine on hair fibers. Additionally, the anti-frizz performance superiority of phenyl trimethicone-based resin blends over cyclopentasiloxane-based alternatives [1] provides functional justification for selecting phenyl trimethicone-containing systems in long-lasting hair styling products.

Lightweight, Non-Greasy Facial Primers and Sensorial-Optimized Skincare

For facial primers and lightweight moisturizers where a non-greasy, silky finish is paramount, low-viscosity phenyl trimethicone grades (10 cSt) should be specified based on patent-claimed performance improvements over standard-viscosity grades . The demonstrated ability of phenyl trimethicone to improve the spreadability of vegetable oils—with significant improvement observed at 20% addition and sensory panel improvements at 10% addition [1]—supports its use as a sensory modifier in formulations containing natural oils where reduction of greasy after-feel is desired.

Sun Care Formulations Requiring Emollient-UV Filter Compatibility

Phenyl trimethicone is particularly well-suited for sunscreen and sun care formulations based on multiple evidence-based considerations. Its weak UV absorbance limited to 327 nm indicates minimal potential for interference with organic UV filter performance or photodegradation. The favorable safety profile demonstrating non-irritant and non-sensitizer classification [1] supports use in leave-on sun care products where dermal exposure is prolonged. Furthermore, phenyl trimethicone has been reported to improve water resistance and spreadability in sun care applications [2], providing functional benefits beyond simple emolliency.

Color Cosmetics Requiring Pigment Compatibility and Anti-Tack Properties

In color cosmetic applications including foundations, lip products, and eye makeup, phenyl trimethicone offers specific functional advantages over unmodified silicones. Its organic compatibility facilitates improved dispersion of pigments and compatibility with ester-based emollients and waxes commonly employed in color cosmetic formulations. The documented detackification properties of phenyl trimethicone [1] reduce the tackiness and stickiness associated with organic film-formers and high-pigment-load systems, improving application aesthetics and wear characteristics.

Technical Documentation Hub

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